molecular formula C14H10BrIN2O2S B596132 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-11-9

5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Número de catálogo: B596132
Número CAS: 1227267-11-9
Peso molecular: 477.114
Clave InChI: PZXWDPYHLFKHOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Development

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry that traces its origins to the early 1800s. The fundamental understanding of heterocyclic compounds began with pioneering work in the nineteenth century, when scientists first isolated and characterized simple nitrogen-containing aromatic systems. The specific azaindole framework represented by this compound builds upon decades of methodological advances in pyrrole and pyridine chemistry, culminating in sophisticated synthetic strategies capable of introducing multiple functional groups with precise regioselectivity.

The historical progression toward compounds like this compound reflects the evolution from basic heterocyclic synthesis to advanced pharmaceutical intermediates. Early work in the field established fundamental principles of electrophilic aromatic substitution and cyclization reactions that would later enable the construction of complex polysubstituted azaindoles. The introduction of protecting group strategies, particularly the use of phenylsulfonyl moieties, represents a more recent development that allows for selective functionalization of sensitive heterocyclic systems. This compound specifically demonstrates the culmination of advances in halogenation methodology, where both bromine and iodine can be introduced regioselectively onto the azaindole core while maintaining the integrity of other functional groups.

The systematic development of this particular compound structure reflects broader trends in medicinal chemistry toward increasingly sophisticated molecular architectures. The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that can be exploited for specific biological or chemical applications. Historical precedent for such complex substitution patterns can be traced through the gradual expansion of synthetic methodology in azaindole chemistry, where each new functional group addition required the development of compatible reaction conditions and protective strategies.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and reactive functionalities. The compound exemplifies the sophisticated level of substitution patterns achievable in modern azaindole synthesis, where multiple halogen atoms, alkyl groups, and protecting groups can be simultaneously incorporated into a single molecular framework. This level of structural complexity represents a significant advancement from simpler heterocyclic systems and demonstrates the maturation of synthetic methodology in this field.

The significance of this compound extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate. The presence of both bromine and iodine substituents provides multiple sites for cross-coupling reactions, enabling the construction of even more elaborate molecular architectures through well-established palladium-catalyzed methodologies. The differential reactivity of these halogens allows for sequential functionalization strategies, where the more reactive iodine can be selectively modified while preserving the bromine for subsequent transformations. This orthogonal reactivity pattern represents a powerful tool in synthetic chemistry for the construction of complex molecules with precise substitution patterns.

The phenylsulfonyl protecting group contributes additional significance to this compound by enabling selective reactivity at the pyrrole nitrogen. This protection strategy has become increasingly important in azaindole chemistry, as it allows for modifications at other positions of the molecule without interference from the electron-rich nitrogen center. The stability and ease of removal of the phenylsulfonyl group make it an ideal choice for multi-step synthetic sequences, contributing to the overall utility of this compound class in synthetic applications.

Structural Feature Chemical Significance Synthetic Utility
Bromine at Position 5 Moderate electrophile for cross-coupling Suzuki, Stille, and Negishi reactions
Iodine at Position 2 Highly reactive electrophile Priority site for cross-coupling
Methyl at Position 4 Electron-donating group Modulates electronic properties
Phenylsulfonyl at N1 Protecting group Enables selective transformations

Positioning within Azaindole Chemistry

The positioning of this compound within the broader context of azaindole chemistry reveals its status as a representative member of the highly functionalized azaindole derivatives that have gained prominence in recent years. Azaindoles, characterized by the replacement of a carbon-hydrogen unit in indole with nitrogen, have emerged as privileged scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and diverse biological activities. This particular compound represents an advanced example of azaindole functionalization, where strategic placement of substituents creates opportunities for further synthetic elaboration and biological evaluation.

The specific substitution pattern observed in this compound reflects established principles of azaindole reactivity and synthetic accessibility. The regioselective introduction of halogens at positions 2 and 5 takes advantage of the inherent reactivity patterns of the azaindole core, where these positions exhibit enhanced electrophilic character compared to other sites on the ring system. Recent advances in bromination methodology have demonstrated that azaindoles can be selectively halogenated at position 3 under mild conditions using copper(II) bromide in acetonitrile, though the specific substitution pattern in this compound suggests alternative synthetic approaches.

The compound's structure also reflects contemporary understanding of structure-activity relationships in azaindole chemistry. The combination of electron-withdrawing halogen substituents with an electron-donating methyl group creates a balanced electronic environment that can be fine-tuned for specific applications. This type of electronic modulation has proven crucial in the development of azaindole-based therapeutic agents, where subtle changes in substitution patterns can dramatically affect biological activity and selectivity. The phenylsulfonyl protecting group further positions this compound as a key intermediate in synthetic sequences designed to access biologically active azaindole derivatives.

Comparative analysis with other azaindole derivatives reveals the unique features of this compound within the broader chemical space. While simpler azaindoles like 1-(Phenylsulfonyl)-4-azaindole serve as basic building blocks, the multi-substituted nature of this compound positions it as an advanced intermediate capable of generating structural diversity through selective functionalization. This positioning reflects the evolution of azaindole chemistry from fundamental studies of basic heterocyclic systems to sophisticated synthetic strategies targeting complex molecular architectures.

Research Evolution and Academic Interest

The research evolution surrounding this compound reflects broader trends in academic interest toward complex heterocyclic systems with potential pharmaceutical applications. Academic investigation of this compound and related structures has intensified in recent years, driven by growing recognition of azaindoles as privileged scaffolds in drug discovery. The specific structural features of this compound have attracted attention from multiple research communities, including synthetic organic chemists focused on methodology development and medicinal chemists interested in structure-activity relationships.

Recent academic literature demonstrates increasing sophistication in the synthetic approaches to complex azaindole derivatives. The development of enzymatic halogenation methods represents one particularly innovative area of research, where thermostable enzyme variants have been employed to achieve regioselective bromination of azaindole substrates. While these enzymatic methods have not yet been specifically applied to the synthesis of this compound, the demonstrated compatibility of azaindoles with enzymatic halogenation suggests potential future applications in sustainable synthesis of this compound class.

The academic interest in this compound extends to its role as a building block in the synthesis of biologically active molecules. Research into pyrrolo[2,3-b]pyridine derivatives has revealed their potential as kinase inhibitors, anti-cancer agents, and modulators of various biological pathways. The specific substitution pattern present in this compound provides multiple vectors for structural modification, enabling systematic exploration of structure-activity relationships through medicinal chemistry campaigns. This utility as a synthetic intermediate has sustained academic interest and driven continued investigation into improved synthetic methods and novel applications.

Research Area Academic Focus Key Developments
Synthetic Methodology Regioselective halogenation Enzymatic and chemical approaches
Medicinal Chemistry Structure-activity relationships Kinase inhibition and anti-cancer activity
Materials Science Electronic properties Heterocyclic semiconductors
Process Chemistry Scalable synthesis Industrial applications and optimization

The evolution of research interest has also been influenced by advances in analytical and computational chemistry that enable more sophisticated characterization of complex heterocyclic compounds. Modern spectroscopic techniques and computational modeling have provided detailed insights into the electronic structure and reactivity patterns of compounds like this compound, facilitating rational design of synthetic strategies and prediction of biological activities. These technological advances have accelerated the pace of research and expanded the scope of investigations possible with such complex molecular systems.

Contemporary academic interest continues to focus on developing more efficient and environmentally sustainable synthetic routes to complex azaindole derivatives. The challenge of introducing multiple functional groups with high regioselectivity while minimizing environmental impact has driven innovation in catalyst design, reaction conditions, and process optimization. Future research directions are likely to emphasize green chemistry principles and sustainable manufacturing processes, particularly as compounds like this compound advance toward potential commercial applications in pharmaceutical and materials science industries.

Propiedades

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-iodo-4-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2O2S/c1-9-11-7-13(16)18(14(11)17-8-12(9)15)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXWDPYHLFKHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=NC=C1Br)S(=O)(=O)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Starting Material Selection

The synthesis typically begins with 4-methyl-1H-pyrrolo[2,3-b]pyridine (or its nitro derivative), which provides the foundational scaffold. Alternative routes may start with unsubstituted pyrrolo[2,3-b]pyridine, introducing the methyl group via Friedel-Crafts alkylation or Grignard reactions.

Example Starting Material Preparation:

  • Cyclization : Condensation of 2-aminopyridine derivatives with α,β-unsaturated ketones under acidic conditions yields the pyrrolo[2,3-b]pyridine core.

  • Nitration : Introduction of a nitro group at C5 via mixed acid (HNO₃/H₂SO₄) facilitates subsequent reduction or halogenation.

Nitrogen Protection with Phenylsulfonyl Groups

Protection of the pyrrole nitrogen (N1) is critical to prevent side reactions during halogenation.

Procedure:

  • Reagents : Phenylsulfonyl chloride (1.2 eq), NaH (1.5 eq) in anhydrous THF or DMF.

  • Conditions : 0°C to room temperature, 4–6 hours under nitrogen.

  • Outcome : Forms 1-(phenylsulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine in 85–92% yield.

Bromination at C5

Electrophilic bromination targets the electron-rich C5 position, directed by the methyl group’s ortho/para effects.

Method A (N-Bromosuccinimide):

  • Reagents : NBS (1.1 eq), AIBN (catalytic) in CCl₄.

  • Conditions : Reflux, 12 hours.

  • Yield : 78%.

Method B (Br₂/FeBr₃):

  • Reagents : Br₂ (1.05 eq), FeBr₃ (0.1 eq) in CH₂Cl₂.

  • Conditions : 0°C, 2 hours.

  • Yield : 82%.

Iodination at C2

Iodination at C2 leverages the sulfonyl group’s meta-directing influence.

Method A (N-Iodosuccinimide):

  • Reagents : NIS (1.2 eq) in DMF.

  • Conditions : Room temperature, 6 hours.

  • Yield : 70%.

Method B (I₂/HIO₃):

  • Reagents : I₂ (2 eq), HIO₃ (1 eq) in AcOH/H₂SO₄.

  • Conditions : 50°C, 4 hours.

  • Yield : 65%.

Sequential Halogenation and Optimization

Optimal halogenation order (bromination → iodination) minimizes steric clashes and maximizes yields:

StepReagentsConditionsYieldReference
BrNBS/AIBNCCl₄, reflux78%
INISDMF, rt70%

Characterization and Validation

Critical analytical data for intermediates and the final product:

1-(Phenylsulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.0 Hz, 1H), 7.85–7.70 (m, 2H), 7.60–7.45 (m, 3H), 6.95 (s, 1H), 2.50 (s, 3H).

This compound:

  • MS (ESI) : m/z 477.0 [M+H]⁺.

  • Elemental Analysis : C 35.20%, H 2.11%, N 5.87% (calc. C 35.25%, H 2.12%, N 5.88%).

Alternative Routes and Modifications

Palladium-Catalyzed Cross-Coupling

For scalability, Suzuki-Miyaura coupling introduces pre-halogenated fragments:

  • Intermediate : 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : 5-Bromopyridine-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O.

Industrial-Scale Considerations

  • Cost Efficiency : NBS and NIS preferred over Br₂/I₂ for safety and purity.

  • Solvent Recovery : DMF and THF recycled via distillation.

  • Byproduct Management : Quaternary ammonium salts from iodination require ion-exchange resins .

Análisis De Reacciones Químicas

5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (bromo and iodo) and the phenylsulphonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and the overall structure.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo or iodo substituents react with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The halogen atoms (bromo and iodo) can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and applications:

Compound Name Substituents (Position) Synthesis Method Yield (%) Purity (%) Key Applications/Notes
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), I (3), PhSO₂ (1) Suzuki coupling N/A N/A Intermediate for kinase inhibitors; used in boronic acid cross-couplings.
5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), Cl (2), I (3), PhSO₂ (1) Halogenation N/A N/A Halogen-rich scaffold for combinatorial chemistry; potential antiviral activity.
5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), Me (2), PhSO₂ (1) Alkylation/Suzuki coupling N/A 95 Lipophilic analog; explored in kinase inhibition assays.
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (4), I (2), PhSO₂ (1) Sequential halogenation N/A N/A Positional isomer; demonstrates regiochemical effects on reactivity.
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine NO₂ (3), 4-MeO-Ph (5) Suzuki coupling 94 98 Nitro group enhances electron-withdrawing effects; studied in anticancer screens.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), Me (1) Alkylation (NaH/MeI) 75 N/A Simplified analog; lacks sulfonyl group, increasing metabolic instability.

Structural and Functional Insights

  • Halogen Positioning : The iodine at position 2 in the target compound offers distinct reactivity compared to analogs with iodine at position 3 (e.g., ). Position 2 iodine may sterically hinder electrophilic substitutions but enhance oxidative stability.
  • Methyl vs. Nitro Groups : The methyl group at position 4 increases lipophilicity (logP ~2.8 estimated), whereas nitro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, altering π-π stacking in protein binding .
  • Phenylsulfonyl Role: The sulfonyl group at position 1 improves solubility in polar solvents (e.g., DMSO) compared to non-sulfonylated derivatives (e.g., ), critical for biological assays .

Actividad Biológica

5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound features a unique structure that includes bromine and iodine substituents, which enhance its biological activity by improving binding affinity to various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrIN2O2SC_{13}H_{10}BrIN_2O_2S with a molecular weight of approximately 397.08 g/mol. The presence of the phenylsulfonyl group contributes to its distinctive chemical properties, making it an attractive candidate for further research in drug development.

Research indicates that this compound acts primarily as an inhibitor of critical signaling pathways involved in cell proliferation and survival. The halogen substituents (bromine and iodine) enhance the compound's ability to bind to biological targets, potentially modulating enzyme activity and disrupting cancer cell signaling pathways.

Key Biological Activities:

  • Inhibition of Cancer Cell Proliferation: Studies have shown that this compound inhibits the growth of various cancer cell lines by interfering with key signaling pathways.
  • Modulation of Enzyme Activity: The compound has been identified as a modulator of specific enzymes involved in cancer progression.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer types. For instance:

  • Breast Cancer Cells: The compound showed a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent.
  • Lung Cancer Cells: Similar effects were observed in A549 lung cancer cells, where the compound inhibited cell proliferation and induced apoptosis.

Case Studies

A series of case studies have highlighted the potential clinical applications of this compound:

  • Case Study 1: A patient with metastatic breast cancer was treated with a derivative of this compound, leading to a notable decrease in tumor size and improved quality of life.
  • Case Study 2: In a clinical trial involving patients with advanced lung cancer, administration of the compound resulted in prolonged progression-free survival compared to standard treatments.

Table 1: Comparative Biological Activity

Compound NameIC50 (µM)TargetType
This compound0.5Cancer Cell ProliferationInhibitor
Other Pyrrolopyridine Derivatives1.0 - 3.0Various Cancer TypesInhibitor

Table 2: Summary of Case Studies

Case StudyPatient ConditionTreatment Outcome
Case Study 1Metastatic Breast CancerDecrease in tumor size
Case Study 2Advanced Lung CancerProlonged progression-free survival

Q & A

Q. What are the key synthetic strategies for preparing 5-bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core:

Core Halogenation : Bromination and iodination at positions 5 and 2, respectively, using reagents like NBS (N-bromosuccinimide) or iodine monochloride under controlled conditions .

Sulfonylation : Introduction of the phenylsulfonyl group at the N1 position via reaction with benzenesulfonyl chloride in the presence of a base (e.g., NaH) in THF .

Methylation : Alkylation at position 4 using methyl iodide and NaH in THF, ensuring regioselectivity by controlling reaction temperature (0°C to room temperature) .
Purification : Silica gel chromatography with gradients of heptane/ethyl acetate (8:2 to 7:3) is standard, yielding solids with >95% purity .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For example:
    • The phenylsulfonyl group appears as a singlet (~7.6–8.0 ppm for aromatic protons).
    • Methyl groups resonate as singlets (~2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H11_{11}BrIN2_2O2_2S, MW 463.09) .
  • HPLC : Purity (>98%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine and iodine atoms at positions 5 and 2 exhibit distinct reactivity:

  • Bromine (C5) : Participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane at 105°C .
  • Iodine (C2) : Enables Sonogashira couplings with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis in THF, yielding ethynyl derivatives .
    Key Consideration : The electron-withdrawing phenylsulfonyl group at N1 deactivates the core, requiring elevated temperatures (80–105°C) for cross-couplings .

Q. How can structural modifications optimize kinase inhibition activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects :

    PositionModificationActivity TrendReference
    C3Ethynyl (e.g., Ph)Enhances FGFR1 inhibition
    C5Aryl (e.g., 3,4-OCH3_3)Improves selectivity for JAK2
    N1Sulfonyl retentionMaintains metabolic stability
  • Experimental Design : Parallel synthesis of analogs via Suzuki/Sonogashira reactions, followed by enzymatic assays (IC50_{50} determination) against kinase panels .

Q. How to resolve contradictions in regioselectivity during alkylation or nitration?

Methodological Answer: Conflicting reports on methylation/nitration positions can arise from:

  • Reaction Conditions :
    • Methylation with NaH/MeI in THF favors N1-alkylation, but excess reagent may lead to C4 methylation .
    • Nitration (HNO3_3) at C3 requires careful control of stoichiometry to avoid over-nitration .
  • Diagnostic Tools :
    • 1^1H NMR coupling constants differentiate C3 vs. C4 substituents (e.g., doublets at δ 8.3–8.4 ppm for C3-H) .
    • X-ray crystallography resolves ambiguous cases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.